2-Pyridinamine, N-(2,4,6-trifluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- is an organic compound with the molecular formula C11H7F3N2 It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- typically involves the reaction of 2-aminopyridine with 2,4,6-trifluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Similar in structure but lacks the trifluorophenyl group.
2-Pyridinamine, 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-: Contains additional chloro and nitro groups, which alter its chemical properties.
Uniqueness
2-Pyridinamine, N-(2,4,6-trifluorophenyl)- is unique due to the presence of the trifluorophenyl group, which significantly influences its reactivity and binding properties. This makes it a valuable compound for various applications that require specific chemical and biological interactions .
Properties
CAS No. |
501332-39-4 |
---|---|
Molecular Formula |
C11H7F3N2 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
N-(2,4,6-trifluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7F3N2/c12-7-5-8(13)11(9(14)6-7)16-10-3-1-2-4-15-10/h1-6H,(H,15,16) |
InChI Key |
WWSZFTLMYUAIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.